Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester
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Overview
Description
Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound with the molecular formula C22H37NO4S. It is known for its unique structure, which combines a sulfamic acid group with a decyl chain and a phenyl ester group. This compound is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol and phenol derivatives. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with careful control of temperature and pressure to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can disrupt cellular processes by interacting with membrane components, leading to altered cell function.
Comparison with Similar Compounds
Similar Compounds
- Sulfamic acid, (1-oxodecyl)-, phenyl ester
- Sulfamic acid, (1-oxodecyl)-, 2,6-dimethylphenyl ester
- Sulfamic acid, (1-oxodecyl)-, 4-methoxyphenyl ester
Uniqueness
Sulfamic acid, (1-oxodecyl)-, 2,6-bis(1-methylethyl)phenyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,6-bis(1-methylethyl)phenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
166518-65-6 |
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Molecular Formula |
C22H37NO4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-decanoylsulfamate |
InChI |
InChI=1S/C22H37NO4S/c1-6-7-8-9-10-11-12-16-21(24)23-28(25,26)27-22-19(17(2)3)14-13-15-20(22)18(4)5/h13-15,17-18H,6-12,16H2,1-5H3,(H,23,24) |
InChI Key |
YUHPVYJKPAMCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NS(=O)(=O)OC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
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